2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 237.72 g/mol. This compound is classified as an amide, specifically a chloroacetamide, due to the presence of both an acetamide functional group and a chlorine atom attached to the carbon chain. It has garnered attention for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
The synthesis of 2-chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide typically involves a two-step process:
The molecular structure of 2-chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide can be represented using various notations:
CC1=CC=C(C=C1)CN(C2CC2)C(=O)CCl
CZDWRMXBXLRKSL-UHFFFAOYSA-N
2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide can undergo several types of chemical reactions:
The mechanism of action for 2-chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide largely depends on its biological interactions. Its functional groups allow it to engage in hydrogen bonding and electrostatic interactions with various biomolecules, including enzymes and receptors. This interaction may influence enzymatic activity or receptor binding, making it a candidate for further pharmacological studies.
Scientific Uses:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5